4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H11IN2O2S It is a derivative of benzenesulfonamide, featuring an iodine atom, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the boron reagent, which is essential for the Suzuki–Miyaura coupling.
Reaction Conditions: The reaction is carried out under mild conditions, often using palladium as a catalyst and a base such as potassium hydroxide or n-butylammonium hydroxide.
Product Isolation: After the reaction, the product is isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the iodine and pyridinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide: A closely related compound with similar structural features.
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
Uniqueness
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H13IN2O2S |
---|---|
Molecular Weight |
388.23 g/mol |
IUPAC Name |
4-iodo-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
InChI Key |
HDQQMXHZAOZICA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C |
Origin of Product |
United States |
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